molecular formula C22H17ClF3N3O7 B195296 (R)-Indoxacarb CAS No. 185608-75-7

(R)-Indoxacarb

Cat. No. B195296
M. Wt: 527.8 g/mol
InChI Key: VBCVPMMZEGZULK-OAQYLSRUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-Indoxacarb is a pesticide that belongs to the oxadiazine class of chemicals. It is widely used in the agricultural industry to control pests such as lepidopteran insects, which are known to cause significant crop damage. The compound has been extensively studied for its efficacy and safety, and it has become an important tool in pest management programs worldwide.

Scientific Research Applications

1. Neurotoxicological Effects on Mammalian Neurons

(R)-Indoxacarb and its metabolite DCJW have shown neurotoxicological effects on mammalian neurons. Studies reveal that these compounds can irreversibly block both tetrodotoxin-sensitive and tetrodotoxin-resistant sodium channels in rat dorsal root ganglion neurons in a voltage-dependent manner (Zhao et al., 2003).

2. Toxicity in Aquatic Environments

Research has shown that (R)-Indoxacarb exhibits toxic effects on aquatic organisms, with studies demonstrating its impact on zebrafish embryos. It is found that (R)-Indoxacarb can cause significant toxicological effects such as reduced body length, pericardial edema, and a decrease in hatching rates in zebrafish (Fan et al., 2017).

3. Insecticidal Mechanism in Pests

(R)-Indoxacarb is known for its effectiveness against pest insects, particularly Lepidoptera, Homoptera, and Coleoptera. It acts as a potent, voltage-dependent blocker of sodium channels, contributing to its insecticidal properties (Wing et al., 2000).

4. Enantioselective Bioaccumulation

Studies on enantioselective bioaccumulation reveal that (R)-Indoxacarb preferentially accumulates in zebrafish, indicating its potential risk to non-target species in aquatic environments. This selective accumulation highlights the environmental fate and potential toxic effects of (R)-Indoxacarb (Li et al., 2020).

5. Biotransformation and Toxicity in Non-Target Insects

The biotransformation behavior and toxicity of (R)-Indoxacarb to non-target insects such as silkworms are significant. The study shows enantioselective bioaccumulation and biotransformation in silkworm larvae, contributing to our understanding of its accumulation and transformation process in insects (Lin et al., 2023).

6. Resistance in Pest Species

Research indicates the development of resistance to (R)-Indoxacarb in houseflies. The study suggests that P450 monooxygenases are involved in the resistance, but not esterases or glutathione S-transferases (Shono et al., 2004).

properties

IUPAC Name

methyl (4aR)-7-chloro-2-[methoxycarbonyl-[4-(trifluoromethoxy)phenyl]carbamoyl]-3,5-dihydroindeno[1,2-e][1,3,4]oxadiazine-4a-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17ClF3N3O7/c1-33-18(30)21-10-12-9-13(23)3-8-16(12)17(21)27-28(11-35-21)19(31)29(20(32)34-2)14-4-6-15(7-5-14)36-22(24,25)26/h3-9H,10-11H2,1-2H3/t21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBCVPMMZEGZULK-OAQYLSRUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C12CC3=C(C1=NN(CO2)C(=O)N(C4=CC=C(C=C4)OC(F)(F)F)C(=O)OC)C=CC(=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@]12CC3=C(C1=NN(CO2)C(=O)N(C4=CC=C(C=C4)OC(F)(F)F)C(=O)OC)C=CC(=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17ClF3N3O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601317230
Record name (R)-Indoxacarb
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601317230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

527.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-Indoxacarb

CAS RN

185608-75-7
Record name (R)-Indoxacarb
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=185608-75-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Indoxacarb, (-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0185608757
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (R)-Indoxacarb
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601317230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Indoxacarb, (-)-
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name INDOXACARB, (-)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/610LV0BX3Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-Indoxacarb
Reactant of Route 2
Reactant of Route 2
(R)-Indoxacarb
Reactant of Route 3
Reactant of Route 3
(R)-Indoxacarb
Reactant of Route 4
(R)-Indoxacarb
Reactant of Route 5
Reactant of Route 5
(R)-Indoxacarb
Reactant of Route 6
Reactant of Route 6
(R)-Indoxacarb

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.